molecular formula C13H19NO3S B14812830 2-Tert-butyl-3-cyclopropoxybenzenesulfonamide

2-Tert-butyl-3-cyclopropoxybenzenesulfonamide

Cat. No.: B14812830
M. Wt: 269.36 g/mol
InChI Key: IDWBVELJRNPJJR-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxybenzenesulfonamide typically involves the reaction of tert-butylbenzenesulfonamide with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity for certain targets. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-cyclopropoxybenzenesulfonamide is unique due to the presence of both a cyclopropoxy group and a sulfonamide moiety, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)12-10(17-9-7-8-9)5-4-6-11(12)18(14,15)16/h4-6,9H,7-8H2,1-3H3,(H2,14,15,16)

InChI Key

IDWBVELJRNPJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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